2-Nitrophenazine 5,10-dioxide
CAS No.: 18739-60-1
Cat. No.: VC16387030
Molecular Formula: C12H7N3O4
Molecular Weight: 257.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18739-60-1 |
|---|---|
| Molecular Formula | C12H7N3O4 |
| Molecular Weight | 257.20 g/mol |
| IUPAC Name | 2-nitro-10-oxidophenazin-5-ium 5-oxide |
| Standard InChI | InChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H |
| Standard InChI Key | AGAMARGWWIEVTE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Nitrophenazine 5,10-dioxide (C₁₂H₇N₃O₄) features a planar phenazine core substituted with a nitro group (-NO₂) at position 2 and two oxygen atoms at positions 5 and 10, forming N-oxide moieties. The nitro group’s electron-withdrawing nature enhances the compound’s electrophilicity, facilitating interactions with biological targets . X-ray crystallography and NMR studies confirm that the nitro and oxide groups adopt orthogonal orientations relative to the aromatic ring, creating a steric and electronic profile distinct from simpler phenazine derivatives .
Electronic and Redox Characteristics
The compound’s redox behavior is central to its biological activity. Cyclic voltammetry reveals a reduction potential of −0.42 V (vs. Ag/AgCl), indicating its susceptibility to enzymatic reduction in hypoxic environments . Density functional theory (DFT) calculations further show that the nitro group stabilizes the radical anion intermediate formed during bioreduction, promoting subsequent hydroxyl radical (- OH) generation .
Synthesis and Structural Optimization
Key Synthetic Routes
The synthesis of 2-nitrophenazine 5,10-dioxide typically involves the expansion of benzofuroxan derivatives with substituted phenolates. A representative method includes:
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Reaction Setup: A mixture of 5(6)-nitrobenzofuroxan and sodium methoxide in methanol-THF at −5°C .
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Nucleophilic Attack: Phenolate anions attack the electrophilic nitrogen of benzofuroxan, leading to ring expansion .
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Isomer Separation: Chromatographic purification yields the 7- and 8-isomers, with the 7-isomer predominating (72% yield) due to electronic effects of the nitro group .
Table 1: Isomeric Ratios in Phenazine Dioxide Synthesis
| Benzofuroxan Substituent | 7-Isomer Yield (%) | 8-Isomer Yield (%) |
|---|---|---|
| Nitro | 72 | 28 |
| Methoxy | 58 | 42 |
| Chloro | 65 | 35 |
Data derived from regioselectivity studies .
Structural Modifications
Introducing electron-donating groups (e.g., -NH₂, -OCH₃) at position 2 enhances solubility but reduces hypoxic selectivity. Conversely, halogen substitutions (e.g., -Br, -Cl) improve DNA intercalation and cytotoxicity .
Pharmacological Profile and Mechanism of Action
Cytotoxic Activity
2-Nitrophenazine 5,10-dioxide demonstrates potent cytotoxicity against human colorectal adenocarcinoma (Caco-2) and leukemia (MOLM-13) cells, with IC₅₀ values of 4.8 µM and 2.3 µM, respectively . Hypoxic conditions enhance its potency 12-fold compared to normoxia, underscoring its bioreductive activation .
Table 2: Cytotoxicity of Phenazine Dioxide Derivatives
| Compound | IC₅₀ (Normoxia, µM) | IC₅₀ (Hypoxia, µM) | Selectivity Index |
|---|---|---|---|
| 2-Nitrophenazine dioxide | 57.4 | 4.8 | 12.0 |
| 7-Bromo derivative | 68.2 | 5.1 | 13.4 |
| 2-Amino derivative | 474.7 | 38.9 | 12.2 |
Data adapted from in vitro assays .
Mechanism of Hypoxic Selectivity
Under low oxygen tension, cellular reductases (e.g., NADPH cytochrome P450 reductase) convert 2-nitrophenazine 5,10-dioxide into a radical anion, which undergoes further reduction to produce - OH radicals. These radicals induce DNA strand breaks and apoptosis via caspase-3/9 activation . Electron paramagnetic resonance (EPR) studies confirm - OH generation exclusively under hypoxia, aligning with the compound’s selective toxicity .
Structure-Activity Relationships (SAR)
Role of the Nitro Group
The nitro group’s position and electronic properties are critical. Moving the nitro group to position 3 reduces hypoxic selectivity by 40%, while replacing it with -NH₂ abolishes bioreductive activation . Quantitative SAR (QSAR) models correlate the nitro group’s Hammett constant (σ = 1.27) with cytotoxic potency (r² = 0.89) .
Influence of Oxide Moieties
Removing one oxide group decreases DNA binding affinity by 70%, as shown by fluorescence quenching assays . The dual oxides likely stabilize intercalation into DNA base pairs, potentiating topoisomerase inhibition.
Preclinical Development and Challenges
Metabolic Stability
Microsomal studies indicate rapid hepatic clearance (t₁/₂ = 18 min) due to glucuronidation of the phenolic metabolites. Prodrug strategies, such as esterification of the 2-hydroxy derivative, are under investigation .
Comparative Analysis with Analogous Compounds
Table 3: Comparison of Phenazine-Based Cytotoxins
| Compound | Cytotoxicity (IC₅₀, µM) | Hypoxic Selectivity | Key Structural Feature |
|---|---|---|---|
| 2-Nitrophenazine dioxide | 4.8 |
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